![molecular formula C8H13NO B14008477 2-Azabicyclo[3.3.1]nonan-3-one CAS No. 6330-42-3](/img/structure/B14008477.png)
2-Azabicyclo[3.3.1]nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[331]nonan-3-one is a nitrogen-containing heterocyclic compound with a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Azabicyclo[3.3.1]nonan-3-one involves the radical C-carbonylation of methylcyclohexylamines. This process typically requires high pressure of carbon monoxide to ensure cyclization. The reaction conditions often involve the use of oxidants such as lead tetraacetate (Pb(OAc)₄) and potassium carbonate (K₂CO₃) to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques to ensure the compound’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like Pb(OAc)₄ and PhI(OAc)₂, and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions often involve specific temperatures and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various lactams, imines, and nitroalkanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[3.3.1]nonan-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[3.3.1]nonan-3-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction often involves hydrogen bonding and other non-covalent interactions, which influence the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features but different reactivity and applications.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: A sulfur-containing analog with distinct chemical properties.
Uniqueness
2-Azabicyclo[3.3.1]nonan-3-one is unique due to its specific bicyclic structure, which imparts rigidity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise molecular architecture .
Eigenschaften
CAS-Nummer |
6330-42-3 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
2-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C8H13NO/c10-8-5-6-2-1-3-7(4-6)9-8/h6-7H,1-5H2,(H,9,10) |
InChI-Schlüssel |
UJGABPVHQWRXQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)NC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)
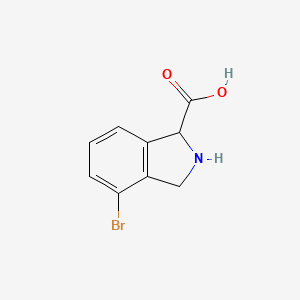
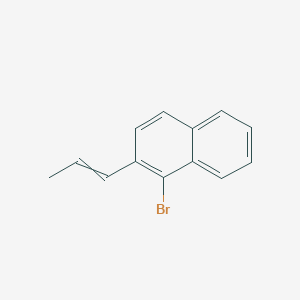
![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)
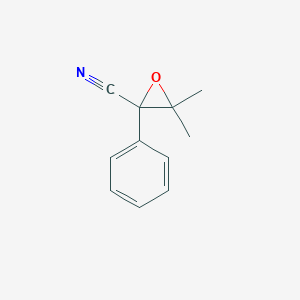
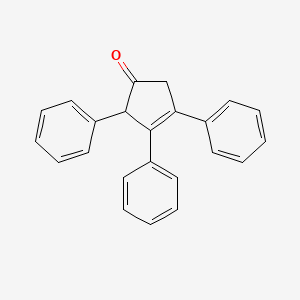
![N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid](/img/structure/B14008414.png)
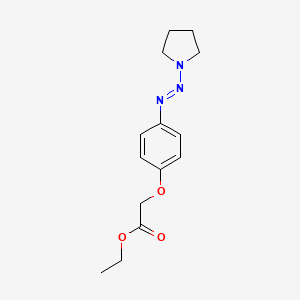
![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
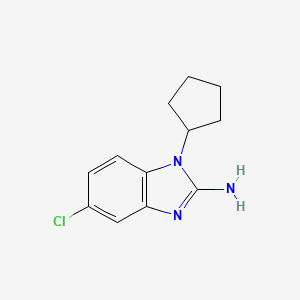

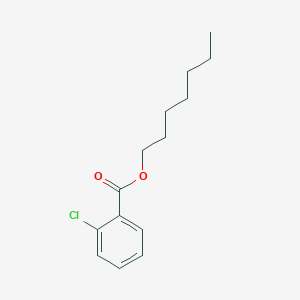
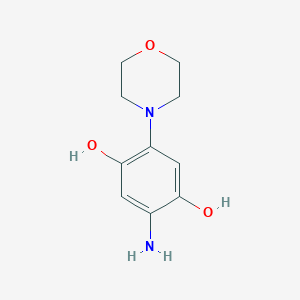
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
